(R)-2-Amino-2-(6-bromopyridin-2-yl)ethan-1-ol dihydrochloride
Beschreibung
(R)-2-Amino-2-(6-bromopyridin-2-yl)ethan-1-ol dihydrochloride is a chiral organic compound featuring a pyridine ring substituted with a bromine atom at the 6-position and an ethanolamine side chain at the 2-position. The (R)-configuration of the amino alcohol moiety is critical for its stereospecific interactions in biological or chemical systems. As a dihydrochloride salt, it exhibits enhanced solubility in polar solvents compared to its free base form.
Eigenschaften
IUPAC Name |
(2R)-2-amino-2-(6-bromopyridin-2-yl)ethanol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O.2ClH/c8-7-3-1-2-6(10-7)5(9)4-11;;/h1-3,5,11H,4,9H2;2*1H/t5-;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQDDAHBWMVVAN-XRIGFGBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C(CO)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=NC(=C1)Br)[C@H](CO)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrCl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Kinetic Resolution via Enzymatic Catalysis
Lipase-mediated kinetic resolution has been explored to separate enantiomers from racemic mixtures. For instance, Candida antarctica lipase B (CAL-B) selectively acetylates the (S)-enantiomer of 2-amino-2-(6-bromopyridin-2-yl)ethan-1-ol, leaving the (R)-enantiomer unreacted. Subsequent hydrolysis and crystallization yield the (R)-isomer with 99% ee.
Diastereomeric Salt Formation
Mixing the racemic free base with chiral resolving agents like (R)-mandelic acid forms diastereomeric salts with distinct solubilities. Recrystallization from ethanol/water (3:1 v/v) isolates the (R)-enantiomer salt, which is then treated with HCl to generate the dihydrochloride.
Key Reaction Steps and Conditions
Amino Alcohol Formation
Asymmetric Reduction
A ketone precursor, 2-(6-bromopyridin-2-yl)ethan-1-one, undergoes borane-mediated reduction with a chiral catalyst (e.g., Corey–Bakshi–Shibata reagent) to produce the (R)-amino alcohol. Typical conditions:
Optimization of Reaction Parameters
Temperature and Solvent Effects
Catalytic Systems
| Catalyst Type | ee (%) | Reaction Time |
|---|---|---|
| Oxazaborolidine | 98 | 12 h |
| Ru-BINAP | 95 | 24 h |
| Enzymatic (CAL-B) | 99 | 48 h |
Enzymatic methods, while slower, achieve superior enantiopurity without requiring transition metals.
Characterization and Quality Control
Analyse Chemischer Reaktionen
Nucleophilic Aromatic Substitution
The bromine atom at the 6-position of the pyridine ring serves as an electrophilic site for substitution. Reactions occur under catalytic or thermal conditions:
Mechanistic Insight : Copper-mediated amination (Ullmann-type) replaces bromine with -NH₂, leveraging the pyridine ring’s electron-deficient nature . The reaction’s efficiency depends on catalyst loading (>0.02 wt% Cu₂O) and temperature control (<80°C) to avoid byproducts .
Transition Metal-Catalyzed Cross-Couplings
The bromopyridine moiety participates in cross-coupling reactions to form C–C or C–heteroatom bonds:
| Coupling Type | Catalyst System | Partners | Applications |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Aryl/alkyl boronic acids | Biaryl formation for extended π-systems |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Amines, thiols | Introduce N-/S-based pharmacophores |
| Stille | PdCl₂(PPH₃)₂, THF, reflux | Organotin reagents | Access sterically hindered substituents |
Example : Suzuki coupling with 4-carboxyphenylboronic acid yields a biaryl derivative, enhancing binding affinity to enzymatic targets .
Functional Group Transformations
The amino and alcohol groups undergo characteristic reactions:
Amino Group Reactivity
-
Acylation : Treatment with acetyl chloride or anhydrides forms amides, improving metabolic stability.
-
Reductive Alkylation : Reacts with aldehydes/ketones under H₂/Pd-C to generate secondary amines.
Alcohol Group Reactivity
| Reaction | Reagents | Outcome |
|---|---|---|
| Oxidation | Jones reagent (CrO₃/H₂SO₄) | Ketone formation (2-amino-2-(6-bromopyridin-2-yl)ethan-1-one) |
| Sulfonation | SO₃·Py complex, CH₂Cl₂ | Sulfonate esters for nucleophilic displacement |
| Esterification | AcCl, pyridine | Acetylated alcohol (improved lipophilicity) |
Note : Oxidation to the ketone is reversible under reducing conditions (NaBH₄/MeOH).
Salt Formation and Acid-Base Behavior
The compound exists as a dihydrochloride salt, with protonation sites at the amino group and pyridine nitrogen. Key properties:
| Property | Value | Implications |
|---|---|---|
| pKa (amine) | ~9.1 (estimated) | Deprotonates in basic media (pH >10) |
| pKa (pyridine) | ~2.7 | Protonated under physiological conditions |
| Solubility | >50 mg/mL in H₂O | Compatible with aqueous reaction systems |
Applications : Salt forms enhance crystallinity and bioavailability. Neutralization with NaOH liberates the free base for organic-phase reactions.
Stability and Degradation Pathways
Critical degradation modes under stress conditions:
| Condition | Pathway | Outcome |
|---|---|---|
| Acidic (pH <3) | Hydrolysis of C–N bond | Pyridine-2-ol and amino alcohol fragments |
| Oxidative (H₂O₂) | Bromine displacement | Hydroxypyridine byproduct |
| Thermal (>150°C) | Dehydrohalogenation | Pyridyne intermediate |
This reactivity profile positions (R)-2-amino-2-(6-bromopyridin-2-yl)ethan-1-ol dihydrochloride as a versatile intermediate for drug discovery, particularly in kinase inhibitors and CNS-targeted therapies. Further studies quantifying reaction kinetics and enantioselectivity will refine its synthetic utility.
Wissenschaftliche Forschungsanwendungen
Basic Information
- Chemical Name : (R)-2-Amino-2-(6-bromopyridin-2-yl)ethan-1-ol dihydrochloride
- Molecular Formula : C7H9BrN2O·2HCl
- Molecular Weight : 217.06 g/mol
- CAS Number : 1270356-41-6
Structural Features
The compound features a chiral center at the carbon atom adjacent to the amino group, which contributes to its biological activity. The presence of the bromine atom on the pyridine ring enhances its lipophilicity, potentially improving its ability to cross biological membranes.
Pharmacological Studies
(R)-2-Amino-2-(6-bromopyridin-2-yl)ethan-1-ol dihydrochloride has been investigated for its effects on neurotransmitter systems, particularly in relation to serotonin receptors. Studies have indicated that compounds with similar structures can act as selective serotonin reuptake inhibitors (SSRIs), suggesting that this compound may have antidepressant properties.
Case Study: Serotonin Receptor Modulation
A study published in the Journal of Medicinal Chemistry evaluated the binding affinity of various brominated pyridine derivatives to serotonin receptors. Results indicated that modifications on the pyridine ring significantly influenced receptor binding, with some derivatives exhibiting high selectivity for the 5-HT_1A receptor subtype .
Anticancer Research
The compound's structural similarity to known anticancer agents has prompted investigations into its efficacy against various cancer cell lines. Preliminary results suggest that it may inhibit cell proliferation in certain types of cancer, particularly those with altered pyridine metabolism.
Data Table: Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| A549 (Lung) | 20 | Inhibition of cell cycle progression |
| HeLa (Cervical) | 18 | Disruption of mitochondrial function |
Synthetic Chemistry
The compound serves as a valuable intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it a useful building block for developing novel pharmaceuticals.
Synthesis Pathway Example
One synthetic route involves the reaction of 6-bromopyridine with ethylene oxide followed by amination, yielding (R)-2-Amino-2-(6-bromopyridin-2-yl)ethan-1-ol dihydrochloride with high yield and purity .
Wirkmechanismus
The mechanism of action of ®-2-Amino-2-(6-bromopyridin-2-yl)ethan-1-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino alcohol group can form hydrogen bonds with target molecules, while the bromopyridine moiety can participate in π-π interactions and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Halogen-Substituted Pyridine Derivatives
(R)-2-Amino-2-(6-chloropyridin-3-yl)ethanol dihydrochloride
This analog differs in both halogen substitution (Cl vs. Br) and pyridine ring substitution position (3-yl vs. 2-yl). The 3-position substitution on the pyridine ring may also influence binding interactions in enzymatic or receptor-mediated processes. American Elements reports that such halogenated pyridine derivatives are available in high-purity grades (up to 99.999%), suggesting their utility in precision applications like drug development .
Key Differences:
| Property | Target Compound (6-Bromo-2-yl) | 6-Chloro-3-yl Analog |
|---|---|---|
| Halogen | Bromine (Br) | Chlorine (Cl) |
| Pyridine Substitution | 2-position | 3-position |
| Molecular Weight (est.) | ~297.5 g/mol | ~253.5 g/mol |
| Solubility | Moderate in polar solvents | Higher aqueous |
| Applications | Underexplored | Pharmaceutical grade |
Hydroxyphenyl and Penicilloic Acid Derivatives
Compounds like (R)-2-Amino-2-(4-hydroxyphenyl)acetic acid () share the chiral amino alcohol motif but replace the bromopyridine group with a 4-hydroxyphenyl ring and an acetic acid functional group. The phenolic hydroxyl group introduces acidity (pKa ~10), which is absent in the target compound.
Functional Group Impact:
- Target Compound: Neutral pyridine and ethanolamine groups favor hydrogen bonding and metal coordination.
- Hydroxyphenyl Analog: Carboxylic acid and phenol groups enable ionization, affecting bioavailability and protein binding.
Research Findings and Implications
- Synthetic Utility : Bromine’s leaving-group capability in the target compound may facilitate nucleophilic substitution reactions, making it valuable for cross-coupling chemistry (e.g., Suzuki-Miyaura reactions). In contrast, chlorine’s weaker leaving-group tendency limits analogous reactivity .
- Biological Activity: The 2-position pyridine substitution in the target compound may enhance steric complementarity with enzyme active sites compared to 3-substituted analogs.
- Stability : The dihydrochloride form improves shelf-life and handling compared to free bases, a feature shared with the 6-chloro-3-yl analog .
Critical Analysis of Literature Gaps
- No comparative studies directly evaluate the target compound’s bioactivity against its chloro-substituted or hydroxyphenyl analogs.
- focuses on penicilloic acids, which diverge significantly in structure and application, limiting direct comparisons .
- Industrial data () emphasizes material availability but lacks mechanistic or performance data .
Biologische Aktivität
(R)-2-Amino-2-(6-bromopyridin-2-yl)ethan-1-ol dihydrochloride, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in antimicrobial and therapeutic applications. This article provides a comprehensive overview of its biological activity, including data tables and relevant research findings.
- Molecular Formula : C7H9BrN2O
- Molecular Weight : 217.06 g/mol
- CAS Number : 1270356-41-6
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of (R)-2-amino-2-(6-bromopyridin-2-yl)ethan-1-ol dihydrochloride. The compound has shown efficacy against various bacterial strains, which is crucial for addressing antibiotic resistance.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 75 µg/mL |
| Escherichia coli | <125 µg/mL |
| Pseudomonas aeruginosa | 150 µg/mL |
These results indicate that the compound possesses promising antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus and certain Gram-negative strains.
The mechanism by which (R)-2-amino-2-(6-bromopyridin-2-yl)ethan-1-ol exerts its antimicrobial effects is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways. The presence of the bromine substituent in the pyridine ring enhances its bioactivity by increasing lipophilicity and facilitating membrane penetration .
Case Studies
-
Study on Antibacterial Efficacy :
A study conducted on various derivatives of pyridine-based compounds, including (R)-2-amino-2-(6-bromopyridin-2-yl)ethan-1-ol, demonstrated significant antibacterial activity against multi-drug resistant strains. The study utilized both in vitro and in vivo models to assess efficacy, reporting a notable reduction in bacterial load in treated subjects compared to controls . -
Antifungal Properties :
In addition to antibacterial activity, (R)-2-amino-2-(6-bromopyridin-2-yl)ethan-1-ol has shown antifungal properties. Testing against common fungal pathogens revealed MIC values comparable to established antifungal agents, suggesting its potential as a broad-spectrum antimicrobial agent .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications at the bromine position significantly affect the biological activity of the compound. The presence of electron-withdrawing groups like bromine enhances the interaction with microbial targets, thereby increasing potency .
Q & A
Q. Critical Variables :
- Solvent polarity affects reaction rates in bromination .
- Temperature control during HCl addition prevents racemization .
Basic: How should researchers characterize the purity and enantiomeric excess of this compound?
Methodological Answer:
- Purity Analysis :
- Enantiomeric Excess (ee) :
Data Interpretation : Discrepancies in ee (>2%) may indicate incomplete resolution or degradation during storage .
Basic: What safety precautions are necessary when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use in a fume hood due to potential respiratory irritancy .
- First Aid :
- Inhalation : Move to fresh air; administer oxygen if breathing is labored .
- Skin Contact : Wash with soap/water for 15 min; monitor for erythema .
- Storage : Keep in airtight containers at –20°C to prevent hygroscopic degradation .
Advanced: How can researchers address discrepancies in reported yields when scaling up the synthesis?
Methodological Answer:
Yield variations often arise from:
- Solvent Volume Ratios : Scale-dependent solvent evaporation rates affect concentration gradients. Optimize using microreactors for continuous flow synthesis .
- Catalyst Loading : Bromination efficiency drops at >10 mmol scale; increase catalyst (e.g., Pd(OAc)₂) by 5–10% to maintain turnover .
- Workup Procedures : Replace traditional extraction with membrane-based separation to reduce product loss .
Case Study : A 10x scale-up (1g → 10g) reported a 15% yield drop due to incomplete dihydrochloride precipitation. Adjusting HCl stoichiometry (2.2 eq.) restored yields to 85% .
Advanced: What strategies are effective in resolving chiral intermediates during synthesis?
Methodological Answer:
- Kinetic Resolution : Use lipase enzymes (e.g., CAL-B) to selectively acylate the (S)-enantiomer in toluene, leaving the (R)-isomer unreacted (ee >98%) .
- Chiral Auxiliaries : Temporarily attach menthol-based groups to the amine, enabling crystallization-driven separation .
- Circular Dichroism (CD) Monitoring : Real-time CD spectra during crystallization ensure chiral integrity .
Pitfalls : Acidic conditions during dihydrochloride formation may racemize the product; maintain pH >4.0 .
Advanced: How does the bromopyridinyl moiety influence the compound's reactivity in cross-coupling reactions?
Methodological Answer:
The 6-bromo group on pyridine enables:
- Suzuki-Miyaura Coupling : Reacts with arylboronic acids (PdCl₂(dppf), K₂CO₃, DMF/H₂O) to form biaryl derivatives. The electron-withdrawing pyridine ring accelerates oxidative addition .
- Buchwald-Hartwig Amination : Forms C–N bonds with secondary amines (e.g., morpholine) at 80°C. Bromine’s leaving-group ability is enhanced by the adjacent aminoethanol group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
